molecular formula C11H16F6N2O4 B2560118 N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) CAS No. 2126176-83-6

N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid)

Cat. No.: B2560118
CAS No.: 2126176-83-6
M. Wt: 354.249
InChI Key: IZASXRAARJNTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) is a chemical compound with the molecular formula C7H14N2.2C2HF3O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with azetidin-3-one in the presence of a suitable catalyst. The resulting N-cyclobutylazetidin-3-amine is then treated with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt .

Industrial Production Methods

Industrial production of N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) is unique due to its specific combination of the azetidine ring and the cyclobutyl group, which imparts distinct chemical and biological properties. Its bis(trifluoroacetic acid) salt form enhances its stability and solubility, making it suitable for various research applications .

Properties

IUPAC Name

N-cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2C2HF3O2/c1-2-6(3-1)9-7-4-8-5-7;2*3-2(4,5)1(6)7/h6-9H,1-5H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZASXRAARJNTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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